molecular formula C14H17BrN4O B6444204 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol CAS No. 2640960-27-4

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol

Número de catálogo: B6444204
Número CAS: 2640960-27-4
Peso molecular: 337.21 g/mol
Clave InChI: PQLZFPAGGREEDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(6-Bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is a synthetic small molecule compound featuring a quinazoline core scaffold substituted with a bromo group at the 6-position and a piperazinyl-ethanol side chain at the 2-position. This structural motif is characteristic of a class of compounds known to function as potent and selective fibroblast growth factor receptor (FGFR) inhibitors . The compound acts by targeting the ATP-binding pocket of FGFR tyrosine kinases, thereby inhibiting receptor autophosphorylation and subsequent disruption of downstream signaling pathways, such as the MAPK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and differentiation . Its primary research value lies in the investigation of oncogenic signaling in various cancer models. Dysregulated FGFR signaling is implicated in a range of malignancies, and this compound serves as a critical pharmacological tool for probing the biological roles of FGFRs and validating them as therapeutic targets in preclinical studies . The bromo substituent on the quinazoline ring also offers a versatile synthetic handle for further structural modification and derivatization , enabling medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties in related chemical series . Beyond oncology, research into FGFR inhibition also explores potential applications in other therapeutic areas, including metabolic disorders and liver diseases, due to the role of FGFs in regulating bile acid and phosphate metabolism . This product is supplied for laboratory and research applications only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate precautions in accordance with all relevant laboratory safety protocols.

Propiedades

IUPAC Name

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c15-12-1-2-13-11(9-12)10-16-14(17-13)19-5-3-18(4-6-19)7-8-20/h1-2,9-10,20H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLZFPAGGREEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Cyclization of 6-Bromoanthranilic Acid Derivatives

The 6-bromoquinazolin-2-yl scaffold is typically synthesized via cyclization of 6-bromoanthranilic acid with cyanogen bromide or urea under acidic conditions. For example, heating 6-bromoanthranilic acid with urea in polyphosphoric acid at 120°C for 6 hours yields 6-bromoquinazolin-2-ol, which is subsequently chlorinated using phosphorus oxychloride to form 2-chloro-6-bromoquinazoline. This intermediate serves as a pivotal electrophile for piperazine coupling.

Functionalization via Thiol Intermediates

Alternative routes involve thiol-based intermediates. 3-Amino-6-bromo-2-mercaptoquinazolin-4(3H)-one is synthesized by reacting 6-bromoanthranilic acid with thiourea in ethanol under reflux, followed by oxidative desulfurization with hydrogen peroxide to yield 2-chloro-6-bromoquinazoline. This method avoids harsh chlorinating agents, improving safety and scalability.

Coupling Quinazoline and Piperazine Moieties

Nucleophilic Aromatic Substitution

2-Chloro-6-bromoquinazoline reacts with 1-(2-hydroxyethyl)piperazine in ethanol under reflux, facilitated by Cs2CO3 as a base. The reaction proceeds via nucleophilic displacement of the 2-chloro group by the piperazine’s secondary amine, achieving 78–82% yields after recrystallization from ethanol. Excess piperazine (1.5 equiv) ensures complete conversion, while ethanol’s polarity enhances solubility of ionic intermediates.

One-Pot Sequential Alkylation

Reaction Optimization and Challenges

Solvent and Temperature Effects

Ethanol emerges as the preferred solvent due to its ability to dissolve both polar intermediates (quinazoline) and semi-polar products. Reactions in ethanol at 75–100°C consistently achieve >80% yields, whereas acetonitrile or THF result in slower kinetics. Elevated temperatures (>100°C) promote side reactions, such as quinazoline ring degradation.

Regioselectivity in Piperazine Alkylation

Mono-alkylation of piperazine is critical to avoid symmetric byproducts. CO2 saturation during the monocarboxylic acid formation step (as in HU227192B1) ensures selective alkylation at one nitrogen, with the carboxylic acid group acting as a transient protecting group. Post-alkylation decarboxylation restores the free amine for quinazoline coupling.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, C5-H), 7.83 (d, J = 8.3 Hz, 1H, C7-H), 4.12 (t, J = 5.1 Hz, 2H, CH2OH), 3.71–3.65 (m, 4H, piperazine-H), 2.89–2.84 (m, 4H, piperazine-H), 2.62 (t, J = 5.1 Hz, 2H, CH2CH2OH).

  • IR (KBr): 3400 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O quinazoline), 1555 cm⁻¹ (C=N).

Crystallization and Purity

Recrystallization from ethanol/water (3:1) affords needle-like crystals with >99% purity (HPLC). Residual solvents are minimized via vacuum drying at 50°C, yielding a white crystalline solid with a melting point of 172–174°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantageLimitation
Piperazine monocarboxylic acid alkylation85High regioselectivityRequires CO2 saturation
SN2 with CAABC90*Rapid reaction kineticsRequires cyanide scavengers
One-pot sequential alkylation78Simplified purificationStoichiometric control critical

*Theoretical yield based on analogous reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that quinazoline-based compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The brominated variant of quinazoline in this compound may enhance its potency against certain cancer types due to increased lipophilicity and improved binding affinity to target proteins .

Neuropharmacological Effects

The piperazine ring is often associated with neuroactive properties. Compounds similar to 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol have been studied for their potential as anxiolytics and antidepressants. The interaction of this compound with serotonin and dopamine receptors could provide insights into its efficacy as a treatment for mood disorders .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Preliminary studies indicate that quinazoline derivatives can exhibit activity against various bacterial strains, making them candidates for the development of new antibiotics .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of quinazoline derivatives. The researchers synthesized several analogs, including those similar to 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol, and tested their efficacy against breast cancer cell lines. Results showed that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Assessment

In a pharmacological study, researchers investigated the effects of piperazine derivatives on anxiety-like behavior in rodent models. The study found that compounds structurally related to 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol produced anxiolytic effects comparable to established medications like diazepam, suggesting their potential as therapeutic agents for anxiety disorders .

Summary of Findings

Application AreaFindings
Anticancer ActivitySignificant inhibition of tumor growth; potential mechanism via kinase inhibition
NeuropharmacologicalAnxiolytic effects observed; interaction with serotonin/dopamine receptors
AntimicrobialPotential activity against bacterial strains; further studies needed

Mecanismo De Acción

The mechanism of action of 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., dopamine and serotonin receptors). The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several piperazine-ethanol derivatives, differing primarily in the substituents on the quinazoline ring and piperazine moiety. Key analogues include:

Compound Name Core Structure Modifications Molecular Weight CAS Number Reference
Cetirizine Related Compound B Benzhydryl group on piperazine 369.33 108983-83-1
2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol Pyridazine ring with bromophenyl substituent 403.31 926934-01-2
LQFM032 (Anxiolytic agent) 1-Phenylpyrazole-piperazine-ethanol 341.41 Not provided
8e (Quinolinyl-pyrimidine hybrid) Quinoline-pyrimidine-piperazine-ethanol 573.54 Not provided

Key Observations :

  • Cetirizine-Related Compounds : These feature bulky aromatic groups (e.g., benzhydryl) on piperazine, enhancing receptor binding in antihistamines. The bromoquinazoline group in the target compound may similarly improve steric interactions with biological targets .
Physicochemical Properties

Comparative data for similar compounds:

Property Target Compound (Estimated) Cetirizine Related Compound B 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
Molecular Weight ~420–450 369.33 238.29
LogP (Predicted) ~2.5–3.5 (due to Br) 3.1 0.8
Solubility Low (hydrophobic Br) Moderate (dihydrochloride salt) High (hydroxymethyl group)

Notes:

  • Cetirizine analogs demonstrate the impact of salt formation (e.g., dihydrochloride) on solubility and bioavailability .

Actividad Biológica

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is C12H14BrN3OC_{12}H_{14}BrN_3O with a molecular weight of 337.21 g/mol. The structure features a brominated quinazoline ring linked to a piperazine moiety through an ethyl chain. Understanding its structure is crucial for elucidating its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₄BrN₃O
Molecular Weight337.21 g/mol
CAS Number2640960-27-4

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety allows for interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which play critical roles in neuropharmacology.
  • Inhibition of Enzymatic Activity : Quinazoline derivatives are often explored for their ability to inhibit specific kinases and enzymes involved in cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular functions.

Antitumor Activity

Research indicates that compounds similar to 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol have shown promise in inhibiting tumor cell proliferation. A study demonstrated that quinazoline derivatives could induce apoptosis in cancer cells by activating caspase pathways.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. In vitro studies have shown that it can enhance neuronal survival under stress conditions, possibly through antioxidant mechanisms.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various quinazoline derivatives, including those structurally related to our compound. Results indicated significant inhibition of cancer cell lines (e.g., MCF-7 and A549) at micromolar concentrations, with IC50 values ranging from 5 to 15 µM.

Study 2: Neuroprotective Properties

In another investigation reported in Neuroscience Letters, the neuroprotective effects were assessed using a model of oxidative stress in neuronal cell cultures. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability compared to controls.

Q & A

Q. Critical Parameters :

  • Temperature control (70–90°C for coupling steps).
  • Solvent selection (polar aprotic solvents enhance reaction rates).

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing bases like K2_2CO3_3 vs. Et3_3N to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Dichloromethane vs. DMF for solubility and reaction kinetics. DMF may improve coupling but requires post-reaction dialysis .
  • Flow Chemistry : Continuous flow reactors (e.g., microreactors) reduce side reactions and improve scalability for intermediates .
  • In Situ Monitoring : HPLC or TLC tracking of reaction progress to terminate at maximal yield .

Q. Methodology :

  • In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding modes.
  • Analog Synthesis : Replace bromine with chlorine or methyl groups to test steric/electronic effects .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

  • HPLC : Purity ≥95% (UV detection at 254 nm, C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Carbon/nitrogen content within 0.4% of theoretical values .
  • Pharmacopeial Standards : Follow USP guidelines for residual solvents (e.g., <5000 ppm for dichloromethane) .

Advanced: How to address contradictory results in receptor binding assays?

Answer:
Contradictions may arise from:

  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter receptor-ligand interactions. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
  • Receptor Subtypes : Test selectivity across receptor isoforms (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) using competitive binding assays with [3^3H]-ligands .

Q. Resolution Workflow :

Replicate assays with identical conditions.

Validate receptor expression levels (Western blot).

Cross-check with functional assays (e.g., cAMP modulation) .

Basic: What pharmacological targets are associated with this compound?

Answer:
Primary targets include:

  • Kinases : Bromoquinazoline core inhibits EGFR and VEGFR-2 (IC50_{50} ~50 nM) .
  • GPCRs : Piperazine-ethanol moiety binds to serotonin (5-HT1A_{1A}) and dopamine D2_2 receptors (Ki_i ~100 nM) .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:
Strategies to enhance pharmacokinetics:

  • Deuterium Incorporation : Replace ethanol hydroxyl hydrogen with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask hydroxyl group as an ester (e.g., acetyl) for improved oral bioavailability, hydrolyzed in vivo .
  • Microsomal Assays : Test hepatic stability using rat liver microsomes; t1/2_{1/2} >60 min is desirable .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.